molecular formula C16H28O B15128365 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol

3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol

Cat. No.: B15128365
M. Wt: 236.39 g/mol
InChI Key: STLRNDLGNUYBKN-LQROKNPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is an organic compound with the molecular formula C16H28O. It is a type of sesquiterpene alcohol, which is a class of naturally occurring terpenes. This compound is known for its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:

    Isoprene Polymerization: The polymerization of isoprene units to form a longer carbon chain.

    Functional Group Introduction: Introduction of hydroxyl groups and double bonds through various chemical reactions, such as oxidation and reduction.

    Methylation: Addition of methyl groups to specific positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar steps as mentioned above but optimized for higher yields and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled polymerization are commonly employed .

Chemical Reactions Analysis

Types of Reactions

3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

Scientific Research Applications

3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

The compound’s effects are mediated through its ability to interact with these targets and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Farnesol: A sesquiterpene alcohol with a similar structure but different functional groups.

    Geraniol: Another terpene alcohol with a similar carbon skeleton but different double bond positions.

    Nerolidol: A sesquiterpene alcohol with a similar structure but different stereochemistry.

Uniqueness

3,4,7,11-Tetramethyldodeca-2,6,10-trien-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(2E,6E)-3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C16H28O/c1-13(2)7-6-8-14(3)9-10-15(4)16(5)11-12-17/h7,9,11,15,17H,6,8,10,12H2,1-5H3/b14-9+,16-11+

InChI Key

STLRNDLGNUYBKN-LQROKNPQSA-N

Isomeric SMILES

CC(C/C=C(\C)/CCC=C(C)C)/C(=C/CO)/C

Canonical SMILES

CC(CC=C(C)CCC=C(C)C)C(=CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.